molecular formula C12H21N5O3 B12930513 Lysylhistidine CAS No. 35170-01-5

Lysylhistidine

Cat. No.: B12930513
CAS No.: 35170-01-5
M. Wt: 283.33 g/mol
InChI Key: IGRMTQMIDNDFAA-UWVGGRQHSA-N
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Description

L-Histidine, L-lysyl- is a dipeptide composed of the amino acids L-histidine and L-lysine. This compound is known for its role in various biological processes, including protein synthesis and enzyme function. L-histidine is an essential amino acid that plays a critical role in the production of histamine, a vital compound in immune responses, gastric acid secretion, and neurotransmission. L-lysine is another essential amino acid important for protein synthesis, enzyme activity, and collagen formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-lysyl- typically involves the coupling of L-histidine and L-lysine through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of L-Histidine, L-lysyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli strains can be modified to overproduce L-histidine and L-lysine, which are then extracted and purified. The purified amino acids are subsequently coupled using chemical synthesis methods to form the dipeptide.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-lysyl- can undergo various chemical reactions, including:

    Oxidation: The imidazole ring of L-histidine can be oxidized to form products like 2-oxo-histidine.

    Reduction: The amino groups of L-lysine can be reduced to form secondary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 2-oxo-histidine and other oxidized derivatives.

    Reduction: Secondary amines and reduced lysine derivatives.

    Substitution: Alkylated or acylated histidine and lysine derivatives.

Scientific Research Applications

L-Histidine, L-lysyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

    Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.

    Medicine: Explored for its potential therapeutic effects in conditions like inflammation and immune disorders.

    Industry: Utilized in the production of functional foods and dietary supplements.

Mechanism of Action

The mechanism of action of L-Histidine, L-lysyl- involves its interaction with various molecular targets and pathways. L-histidine can be converted to histamine, which binds to histamine receptors and mediates immune responses, gastric acid secretion, and neurotransmission. L-lysine is involved in collagen formation and can inhibit the replication of certain viruses by competing with arginine.

Comparison with Similar Compounds

L-Histidine, L-lysyl- can be compared with other dipeptides such as L-alanyl-L-glutamine and L-glycyl-L-tyrosine. Unlike these dipeptides, L-Histidine, L-lysyl- contains both an imidazole ring and a basic side chain, which confer unique chemical properties and biological activities. The presence of both L-histidine and L-lysine in a single molecule allows for diverse interactions with enzymes and receptors, making it a versatile compound in research and industry.

List of Similar Compounds

  • L-Alanyl-L-glutamine
  • L-Glycyl-L-tyrosine
  • L-Arginyl-L-aspartate
  • L-Serinyl-L-threonine

Properties

CAS No.

35170-01-5

Molecular Formula

C12H21N5O3

Molecular Weight

283.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C12H21N5O3/c13-4-2-1-3-9(14)11(18)17-10(12(19)20)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1

InChI Key

IGRMTQMIDNDFAA-UWVGGRQHSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCCN)N

physical_description

Solid

Origin of Product

United States

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